molecular formula C7H14O4S B611343 Thiol-PEG2-acid CAS No. 1379649-73-6

Thiol-PEG2-acid

Cat. No. B611343
M. Wt: 194.25
InChI Key: LVZZPXCJOJFHTI-UHFFFAOYSA-N
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Description

Thiol-PEG2-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver .


Synthesis Analysis

Thiol-PEG2-acid is used in the synthesis of PROTACs . The thiol-ene click reaction has been identified as an effective tool for the synthesis of PEG-functionalized alkoxysilanes . The hydrothiolation reactions of polyethers containing a C=C terminal bond with mercaptoalkoxysilane proceeded efficiently, yielding quantitatively appropriate products under mild reaction conditions .


Molecular Structure Analysis

The molecular weight of Thiol-PEG2-acid is 194.25 g/mol . Its molecular formula is C7H14O4S . The InChI code is 1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9) .


Chemical Reactions Analysis

The thiol group in Thiol-PEG2-acid can undergo a range of reactions. For instance, it can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces . The thiol-ene click reaction is a key method used in the synthesis of PEG-functionalized alkoxysilanes .


Physical And Chemical Properties Analysis

Thiol-PEG2-acid has a molecular weight of 194.25 g/mol . Its molecular formula is C7H14O4S . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Colloidal Stability and Bioconjugation

Thiol-PEG2-acid has been utilized to enhance the colloidal stability of gold nanoparticles (GNPs), which are pivotal in bioapplications like cancer cell imaging. Modification of GNPs with thiol-ending polyethylene glycol (PEG-SH) via a Au-S bond significantly improves their stability in aqueous solutions, making them more suitable for biological applications. This modification facilitates the facile conjugation of GNPs to antibodies, enabling their use as targeting probes for cancer cell imaging with enhanced specificity and lower toxicity (Gao et al., 2012).

Hydrogel Engineering for Biomedical Applications

In regenerative medicine and drug delivery, Thiol-PEG2-acid-based hydrogels offer controlled properties for specific applications. By adjusting the cross-linking chemistry, such as using Michael-type addition reactions or acrylate polymerization, researchers can manipulate the structural and mechanical properties of these hydrogels. This customization facilitates the development of biomaterials tailored for drug delivery systems or regenerative medicine applications, showcasing the material's adaptability to various biomedical needs (Yom-Tov et al., 2016).

Enhancing Nanoparticle Functionality for Biological Systems

The modification of nanoparticles with Thiol-PEG2-acid has been shown to prevent protein adsorption and macrophage uptake, which are critical factors in the biomedical use of nanoparticles. Incorporating a hydrophobic shield between the gold surface and the hydrophilic outer PEG layer significantly reduces nonspecific interactions with proteins and cells, thus improving the nanoparticles' pharmacokinetics and biodistribution. This strategy highlights the potential of Thiol-PEG2-acid in designing nanoparticles for targeted drug delivery and diagnostic applications (Larson et al., 2012).

Antifouling Surfaces for Marine Applications

The application of Thiol-PEG2-acid in creating antifouling surfaces represents another significant area of research. By varying the PEG length and cross-linker in the thiol-ene photocured hydrogel coatings, researchers have developed surfaces with excellent resistance to fouling by proteins, bacteria, and diatoms. These findings are particularly relevant for marine antifouling applications, where biofouling can significantly impact the performance and lifespan of marine vessels and sensors (Lundberg et al., 2010).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet .

Future Directions

Thiol-PEG2-acid is a promising compound in the field of drug discovery . Its use in the synthesis of PROTACs could benefit cancer therapy by creating more stable and non-immunogenic therapies . Furthermore, the thiol-ene click reaction, which is used in the synthesis of Thiol-PEG2-acid, could find broad applications in redox biology, chemical biology, and the pharmaceutical industry .

properties

IUPAC Name

3-[2-(2-sulfanylethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c8-7(9)1-2-10-3-4-11-5-6-12/h12H,1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZPXCJOJFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032347-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801165801
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiol-PEG2-acid

CAS RN

1032347-93-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-mercaptoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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